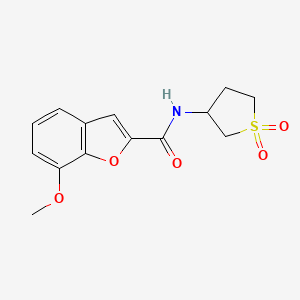

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide, also known as ML332, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied to understand its mechanism of action and biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

- Researchers have discovered that this compound acts as a GIRK channel activator. GIRK channels play a crucial role in regulating neuronal excitability and neurotransmitter release. By enhancing GIRK channel activity, this compound could potentially impact neurological disorders, such as epilepsy or pain management .

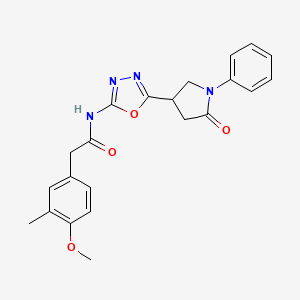

- Although not widely explored, some studies have investigated the antibacterial properties of related compounds. For instance, novel thiadiazole-based molecules, which share structural similarities with our compound, have demonstrated antibacterial effects against pathogenic bacteria like Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis .

- During lead optimization efforts, researchers identified derivatives of this compound with improved metabolic stability compared to prototypical urea-based compounds. These findings suggest potential applications in drug development, where metabolic stability is critical for pharmacokinetics .

- The compound falls within the category of “chemical probes.” These are small molecules used to investigate biological processes, validate drug targets, and explore cellular pathways. Researchers can employ this compound to study GIRK channels and related signaling pathways .

- Given its GIRK channel activation properties, this compound might be relevant in the context of neurological disorders, including epilepsy, neuropathic pain, and mood disorders. Further research is needed to explore its therapeutic potential .

- Scientists can use this compound as part of SAR studies to understand how specific structural modifications affect its biological activity. Such studies contribute to rational drug design and optimization .

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

Antibacterial Activity

Metabolic Stability Enhancement

Chemical Probes

Neurological Disorders and Pain Management

Structure-Activity Relationship (SAR) Studies

Mecanismo De Acción

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of GIRK channels . By binding to these channels, it increases their activity, allowing more potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This can have a calming effect on neuronal activity.

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-19-11-4-2-3-9-7-12(20-13(9)11)14(16)15-10-5-6-21(17,18)8-10/h2-4,7,10H,5-6,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJANCWCTLPAIPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCS(=O)(=O)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2404813.png)

![3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2404815.png)

![2-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-4-carboxamide](/img/structure/B2404820.png)

![(E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2404821.png)

![tert-Butyl (3S)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B2404825.png)